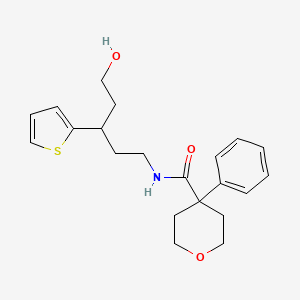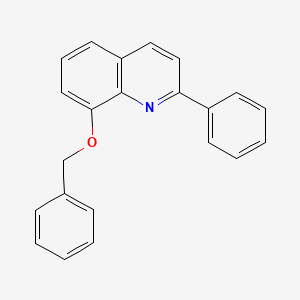
5-イソプロピル-2-チオウラシル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-2-thiouracil is a heterocyclic compound belonging to the class of thiopyrimidines. It is structurally similar to uracil, with the addition of an isopropyl group at position 5 and a sulfur atom at position 2. This compound exhibits unique properties due to the presence of both nitrogen and sulfur atoms in its structure. It is primarily known for its applications in pharmaceutical and biochemical research.
科学的研究の応用
5-Isopropyl-2-thiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: It has been investigated for its potential antithyroid activity, similar to other thiouracil derivatives, making it useful in the treatment of hyperthyroidism.
Industry: The compound is used in the development of advanced materials, particularly in the formation of metal complexes for catalysis and electronic applications
作用機序
Target of Action
The primary target of 5-Isopropyl-2-thiouracil, also known as Propylthiouracil, is thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolic regulation .
Mode of Action
5-Isopropyl-2-thiouracil inhibits the action of thyroid peroxidase, thereby preventing the conversion of iodide to iodine . This inhibition disrupts the normal interactions between iodine and a protein called thyroglobulin, which are necessary for the formation of T4 and T3 . Additionally, 5-Isopropyl-2-thiouracil interferes with the conversion of T4 to T3, the more potent form of the thyroid hormone .
Biochemical Pathways
By inhibiting the synthesis of T4 and the conversion of T4 to T3, 5-Isopropyl-2-thiouracil affects the thyroid hormone pathway . This results in a decrease in thyroid hormone production, which can help manage conditions like hyperthyroidism where there is an overproduction of these hormones .
Pharmacokinetics
The pharmacokinetic properties of 5-Isopropyl-2-thiouracil include rapid absorption with peak serum concentrations occurring within one hour . It is actively concentrated in the thyroid gland .
Result of Action
The primary result of 5-Isopropyl-2-thiouracil’s action is a decrease in thyroid hormone production . This leads to a reduction in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-thiouracil typically involves the introduction of an isopropyl group into the uracil ring. One common method is the alkylation of 2-thiouracil with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Another approach involves the cyclization of ethyl 2-isopropyl-3,3-bis(methylsulfanyl)acrylate, followed by the transformation of the intermediate 6-methylsulfanyluracils to 5-Isopropyl-2-thiouracil through desulfurization reactions .
Industrial Production Methods
Industrial production of 5-Isopropyl-2-thiouracil may involve large-scale alkylation processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction conditions and minimizing side reactions.
化学反応の分析
Types of Reactions
5-Isopropyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiouracil ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl or aryl halides, potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted thiouracil derivatives.
類似化合物との比較
Similar Compounds
Propylthiouracil: Another thiouracil derivative used in the treatment of hyperthyroidism. It has a propyl group instead of an isopropyl group.
Methimazole: A thioamide compound with similar antithyroid activity but a different chemical structure.
Carbimazole: A prodrug that is converted to methimazole in the body, used for similar therapeutic purposes.
Uniqueness
5-Isopropyl-2-thiouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the sulfur atom at position 2 allows for diverse chemical modifications, making it a versatile compound for various applications .
特性
IUPAC Name |
5-propan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)5-3-8-7(11)9-6(5)10/h3-4H,1-2H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYFWCFWCLTDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873580 |
Source


|
| Record name | 5-Isopropyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18718-34-8 |
Source


|
| Record name | 5-Isopropyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-bromobenzo[D]thiazole-4-carboxylate](/img/structure/B2428062.png)



![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(3,5-dimethylthiophen-2-yl)ethanone;hydrochloride](/img/structure/B2428068.png)
![2-(3-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2428071.png)
![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2428072.png)

![N-Methyl-1-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2428074.png)

![9-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2428078.png)
![N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2428080.png)


